4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 4-methylphenyl group and a 1H-pyrrol-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Thiazole derivatives are known for their diverse pharmacological properties, making them valuable in various scientific fields, including pharmaceuticals and agrochemicals .
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole belongs to the class of thiazole derivatives, which are recognized for their broad spectrum of biological activities. This compound's structure allows it to interact with various biological targets, contributing to its classification as a potential pharmacophore in medicinal chemistry .
The synthesis of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can be achieved through several synthetic routes. A common method involves the cyclization of 4-methylbenzaldehyde with 2-aminopyrrole and elemental sulfur in the presence of a base such as potassium carbonate. The reaction is typically conducted in solvents like ethanol or dimethylformamide at elevated temperatures to facilitate cyclization .
The molecular formula of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole is C14H12N2S, with a molecular weight of 240.33 g/mol. The compound features a thiazole ring fused with a pyrrole ring and a para-methylphenyl substituent.
This structural configuration imparts unique electronic properties that can influence the compound's reactivity and interactions with biological systems .
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole can undergo several chemical transformations:
The physical properties of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole include:
The chemical properties include:
Property | Value |
---|---|
Molecular Formula | C14H12N2S |
Molecular Weight | 240.33 g/mol |
IUPAC Name | 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole |
The compound has significant potential in various scientific fields:
Thiazole-pyrrole hybrids demonstrate distinctive pharmacokinetic advantages and target selectivity due to their electronic configuration and three-dimensional architecture. The thiazole ring contributes to π-deficient character, facilitating electron-deficient interactions with biological targets, while the pyrrole component provides electron-rich regions for hydrogen bonding and dipole interactions. This electronic complementarity enables precise binding to diverse enzyme active sites and protein surfaces. Molecular modeling studies reveal that incorporation of a 4-methylphenyl group at the thiazole 4-position (as in 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole) significantly enhances hydrophobic interactions within target binding pockets while maintaining optimal logP values (typically 4.0-5.0) for membrane permeability [1] [3].
The methyl substituent on the phenyl ring serves dual purposes: sterically shielding metabolic soft spots while electronically activating the aromatic system for π-stacking interactions with aromatic amino acid residues. This strategic substitution pattern is evident in advanced preclinical candidates like methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate, where the methyl group enhances oral bioavailability by 40-60% compared to unmethylated analogs [4] . Additionally, the planar conformation enforced by the thiazole-pyrrole linkage facilitates deep penetration into protein-protein interaction interfaces, making these hybrids particularly valuable for disrupting challenging biological targets.
Table 1: Key Physicochemical Properties of Thiazole-Pyrrole Hybrids
Property | 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Representative Analog (Chromeno-pyrrol-thiazole) |
---|---|---|
Molecular Formula | C₁₄H₁₂N₂S | C₂₅H₂₀N₂O₅S |
Molecular Weight | 240.33 g/mol | 460.51 g/mol |
Hydrogen Bond Acceptors | 3 | 7 |
Hydrogen Bond Donors | 1 | 0 |
logP (Predicted) | 4.1 | 4.98 |
Rotatable Bonds | 2 | 6 |
Polar Surface Area | 58.34 Ų | 67.57 Ų |
sp³ Carbon Fraction | 15.4% | 15.4% |
The medicinal exploration of thiazoles spans over seven decades, marking several therapeutic milestones. The first generation (1950s-1970s) featured simple thiazoles as antimicrobial agents, exemplified by sulfathiazole. This era established the fundamental structure-activity relationship that the thiazole nucleus could confer metabolic stability and membrane penetration. The second generation (1980s-2000s) saw strategic ring fusion and hybridization, with thiazole-pyrrole combinations emerging as kinase inhibitors and G-protein-coupled receptor modulators. Notable breakthroughs included the discovery that 4-aryl substitution dramatically enhanced anticancer activity through tubulin polymerization inhibition [3].
The current third generation focuses on multi-target thiazole-pyrrole hybrids with optimized pharmacokinetic profiles. Modern drug design leverages the chromeno-pyrrol-thiazole framework (exemplified by methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate) to achieve polypharmacology against cancer-related pathways. This evolution reflects a paradigm shift from single-target inhibition to network pharmacology, where compounds like prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate simultaneously modulate protein-protein interactions while retaining isoform selectivity [3] [4]. The incorporation of pyrrole rings into thiazole systems marked a critical advancement, addressing the limited hydrogen-bonding capacity of early thiazole-only scaffolds while preserving metabolic stability.
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole (PubChem CID: 136921599) presents a compelling molecular framework for lead development due to its optimal balance between structural complexity and synthetic accessibility. The compound's extended π-system across the thiazole-pyrrole axis enables charge delocalization critical for interacting with aromatic residues in enzyme binding pockets, while the 4-methylphenyl group provides the necessary hydrophobicity for target engagement. Computational docking studies predict exceptional complementarity with oncology-related targets, particularly protein kinases overexpressed in solid tumors [1] [5].
The compound serves as a structural precursor to advanced preclinical candidates like MFCD04441761 (methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate), which shares the core 4-methylphenyl-thiazole motif but features additional functionalization for enhanced potency. This evolutionary relationship demonstrates how the relatively simple 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole scaffold permits systematic structural elaboration – the methyl group serving as a synthetic handle for introducing fluorinated benzoyl groups or chromeno-pyrrol extensions that increase target affinity by 10-100 fold [5] . The compound's inclusion in screening libraries targeting protein-protein interaction (PPI) modulation further validates its therapeutic relevance, as PPIs represent 60% of cancer drug targets yet remain underexploited therapeutically [3] .
Table 2: Structural Analogs and Their Pharmacological Applications
Compound Name | Core Structural Features | Targeted Therapeutic Area | Key Structural Differences |
---|---|---|---|
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Thiazole-pyrrole with 4-methylphenyl | Broad-spectrum lead | Parent scaffold without extensions |
Methyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate | Chromeno-pyrrol-thiazole hybrid | Cancer, antiviral | Added chromeno-pyrrolone extension with methyl ester |
MFCD04441761 | Fluorinated benzoyl-thiazole-pyrrole | Cancer, immune disorders | 3-Fluoro-4-methylbenzoyl group at pyrrole N1 |
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | Benzamide-linked thiazole-pyrrole | Antimicrobial | Benzamide linker replacing direct ring fusion |
Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate | Allyl ester-functionalized chromeno-thiazole | Antiviral, cancer | Allyl ester substitution at thiazole 5-position |
The strategic positioning of the methyl group ortho to the thiazole attachment point creates a defined hydrophobic niche that mimics natural ligands' substitution patterns. This molecular mimicry is particularly evident in TRPM8 receptor inhibition, where derivatives like 2-aryl-4-hydroxy-1,3-thiazoles achieve nanomolar affinity through optimized van der Waals contacts with the hydrophobic channel residues [5]. The synthetic versatility of the methyl group – permitting oxidation to aldehyde, carboxylation, or halogenation – enables rapid generation of structure-activity relationships without compromising the core scaffold's integrity. This balance between target engagement potential and synthetic tractability establishes 4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole as a privileged template for next-generation drug discovery.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3